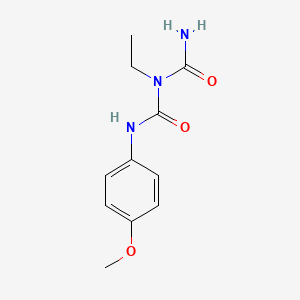
1-Ethyl-5-(4-methoxyphenyl)biuret
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(4-methoxyphenyl)biuret is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of an ethyl group, a methoxyphenyl group, and a biuret moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(4-methoxyphenyl)biuret typically involves the reaction of ethyl isocyanate with 4-methoxyaniline, followed by the addition of urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(4-methoxyphenyl)biuret undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-Ethyl-5-(4-methoxyphenyl)biuret has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(4-methoxyphenyl)biuret involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-5-phenylbiuret: Lacks the methoxy group, which may result in different chemical and biological properties.
1-Methyl-5-(4-methoxyphenyl)biuret: Contains a methyl group instead of an ethyl group, potentially affecting its reactivity and interactions.
5-(4-Methoxyphenyl)biuret: Lacks the ethyl group, which may influence its solubility and stability.
Uniqueness: 1-Ethyl-5-(4-methoxyphenyl)biuret is unique due to the presence of both the ethyl and methoxyphenyl groups, which confer specific chemical properties and potential applications. Its distinct structure allows for unique interactions and reactivity compared to similar compounds.
Properties
CAS No. |
76298-86-7 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-carbamoyl-1-ethyl-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C11H15N3O3/c1-3-14(10(12)15)11(16)13-8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,12,15)(H,13,16) |
InChI Key |
XEZBVLLSHWHPGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)C(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


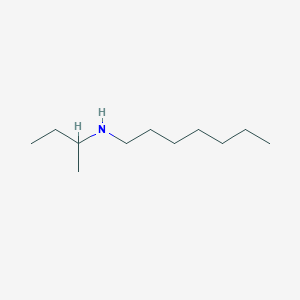
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
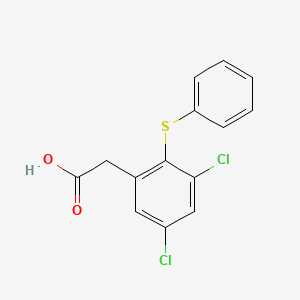
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
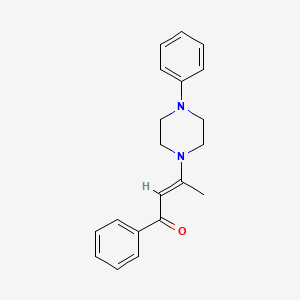
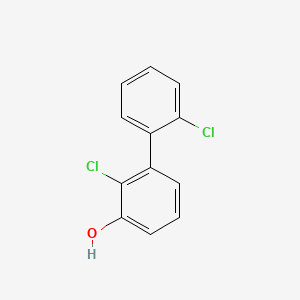
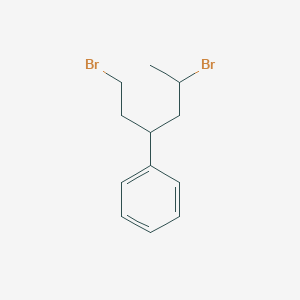
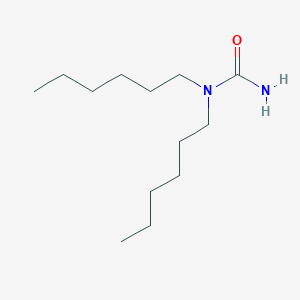
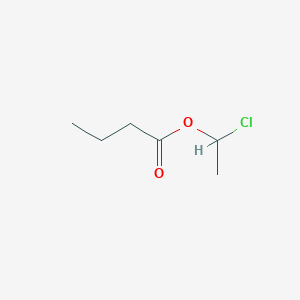
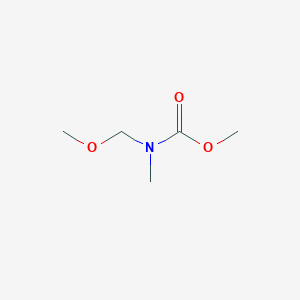

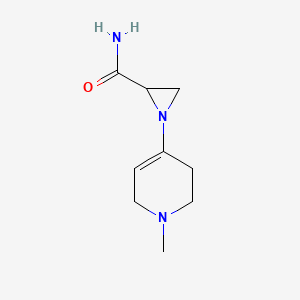
![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
